N-butyl-2-(2-fluorophenyl)quinazolin-4-amine
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Overview
Description
N-butyl-2-(2-fluorophenyl)quinazolin-4-amine: is a quinazoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-(2-fluorophenyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with anthranilic acid and 2-fluoroaniline.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction. This can be achieved by reacting anthranilic acid with 2-fluoroaniline in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-(2-fluorophenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline core, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various quinazolinone derivatives, which may exhibit different biological activities compared to the parent compound .
Scientific Research Applications
N-butyl-2-(2-fluorophenyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-butyl-2-(2-fluorophenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-tert-butyl-2-(2-fluorophenyl)quinazolin-4-amine
- N-aryl-2-trifluoromethyl-quinazoline-4-amine
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-butyl-2-(2-fluorophenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the butyl group and the fluorine atom can enhance its lipophilicity and metabolic stability, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C18H18FN3 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-butyl-2-(2-fluorophenyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H18FN3/c1-2-3-12-20-17-14-9-5-7-11-16(14)21-18(22-17)13-8-4-6-10-15(13)19/h4-11H,2-3,12H2,1H3,(H,20,21,22) |
InChI Key |
MAKRQUFIMVGOLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3F |
Origin of Product |
United States |
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